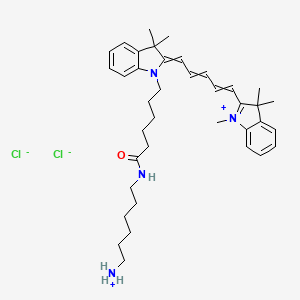

Cyanine5 amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-[6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N4O.2ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDODHVIKOGGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Matrix: A Technical Guide to the Chemical Stability of Cyanine5 Amine in Biological Buffers

For researchers, scientists, and drug development professionals, the vibrant fluorescence of Cyanine5 (Cy5) amine is a cornerstone of modern bio-analytics. Its utility in labeling proteins, nucleic acids, and other biomolecules is unparalleled. However, the very reactivity that makes Cy5 amine an excellent conjugation partner also renders its fluorescent core susceptible to degradation, particularly within the complex chemical milieu of biological buffers. This guide provides an in-depth exploration of the chemical stability of Cy5 amine, moving beyond generalities to offer a mechanistic understanding and practical, field-proven methodologies for assessing and mitigating degradation. Our focus is on the intrinsic chemical stability of the fluorophore in solution, a critical factor for the integrity of any downstream application.

The Cyanine Core: A Double-Edged Sword of Reactivity and Fluorescence

The defining feature of a cyanine dye is its polymethine chain—a series of conjugated double bonds—flanked by two nitrogen-containing heterocyclic rings. This extended π-electron system is responsible for the dye's intense absorption and emission in the far-red spectrum. However, this electron-delocalized chain is also the molecule's Achilles' heel, making it susceptible to chemical attack.

The primary non-photochemical degradation pathways for cyanine dyes like Cy5 in aqueous solutions involve:

-

Nucleophilic Attack: The polymethine chain has electrophilic carbons that are vulnerable to attack by nucleophiles. Water itself can act as a weak nucleophile, leading to slow hydrolysis. More potent nucleophiles, sometimes present as components of biological buffers, can accelerate this degradation. This can result in the cleavage of the polymethine chain, leading to a loss of conjugation and, consequently, fluorescence.[1]

-

Oxidation: The polymethine chain is also prone to oxidation, especially in the presence of dissolved oxygen and certain buffer components. This can lead to the formation of carbonyl-containing fragments and truncation of the conjugated system, effectively destroying the fluorophore.[2][3]

It is crucial to understand that these degradation pathways can proceed even in the absence of light, impacting the stability of Cy5 amine solutions during storage and experimentation.

The Buffer Environment: A Key Determinant of Cy5 Amine Longevity

The choice of biological buffer is not merely a matter of pH control; it can be the most critical factor influencing the chemical stability of Cy5 amine.

The Impact of pH

While cyanine dyes are generally stable across a broad pH range (typically 3-10), extreme pH values can promote degradation.[4] Very basic conditions (pH > 9) can increase the rate of nucleophilic attack by hydroxide ions on the polymethine chain. Conversely, strongly acidic conditions can also lead to instability. For most biological applications, maintaining a pH between 7 and 8.5 is a safe practice.

Buffer Composition: Beyond pH

The chemical nature of the buffer components is of paramount importance.

-

Amine-Containing Buffers (e.g., Tris): Tris (tris(hydroxymethyl)aminomethane) is a widely used buffer in molecular biology. However, its primary amine group makes it a potential nucleophile that can react with and degrade the Cy5 core, especially at elevated temperatures. The pH of Tris buffers is also highly dependent on temperature; a Tris buffer prepared to pH 7.8 at 25°C will have a pH closer to 8.4 at 4°C and 7.4 at 37°C.[5][6] This variability can inadvertently shift the solution to a pH that is less optimal for Cy5 stability.

-

"Good's" Buffers (e.g., HEPES, MES, MOPS): Zwitterionic buffers like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are generally considered more inert and are often a better choice for studies involving cyanine dyes. They lack primary amine groups and their pKa values are less sensitive to temperature changes compared to Tris. Studies have shown that replacing Tris with HEPES can improve signal stability in fluorescence-based assays.[7]

-

Phosphate-Buffered Saline (PBS): PBS is a commonly used buffer and is generally compatible with Cy5 amine for short-term experiments. However, for long-term storage, the potential for microbial growth should be considered, as this can alter the buffer's composition and pH.

The following diagram illustrates the decision-making process for buffer selection based on chemical compatibility with Cy5 amine.

Sources

- 1. Cyanines Substituted on the Polymethine Chain: Synthesis, Resulting Properties, and Application Use Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Nanomolar Protein Thermal Profiling with Modified Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Stokes Shift Dynamics of Cyanine5 Amine in Bioconjugation and Imaging

Executive Summary: The Dual Identity of "Cy5 Amine"

In the context of high-precision bioconjugation and fluorescence imaging, "Cyanine5 Amine" refers to two distinct chemical entities with radically different photophysical behaviors. Distinguishing these is the first step to experimental success.

-

The Linker Derivative (Standard Cy5-NH₂): A standard Cy5 fluorophore modified with an aliphatic amine linker (e.g., for conjugation to activated carboxyls).

-

Stokes Shift: Small (~15–20 nm).

-

Primary Use: Labeling carboxylated beads, proteins, or modified oligonucleotides.[1]

-

-

The Core-Substituted Variant (Amino-Heptamethine): A structural variant where the central chlorine atom of the polymethine chain is replaced by an amine group.

-

Stokes Shift: Large (>100 nm) due to symmetry breaking and intramolecular charge transfer (ICT).

-

Primary Use: Specialized ratiometric sensing or avoiding self-quenching in high-density labeling.

-

This guide focuses on the Standard Cy5 Amine (Linker Derivative) , the industry standard for bioconjugation, while addressing the critical "small Stokes shift" challenges (self-quenching and filter bleed-through) inherent to this molecule.

Fundamental Photophysics of Cy5 Amine

The utility of Cy5 Amine lies in its far-red emission, which avoids the autofluorescence common in biological samples (e.g., cellular flavins/NADPH). However, its rigid polymethine chain dictates a narrow spectral window.

Spectral Characteristics

| Parameter | Value (Aqueous/PBS) | Value (DMSO/Organic) | Technical Implication |

| Excitation Max ( | 646 nm | 649–653 nm | Matches 633 nm (HeNe) and 647 nm (Kr-Ar) laser lines perfectly. |

| Emission Max ( | 662 nm | 670 nm | Deep red emission penetrates tissue well. |

| Stokes Shift | ~16 nm | ~17–20 nm | CRITICAL: Requires high-quality interference filters to prevent excitation light bleed-through. |

| Extinction Coeff.[2] ( | ~250,000 | >250,000 | Extremely bright; single-molecule detection capability. |

| Quantum Yield ( | ~0.20 (20%) | ~0.28–0.40 | Increases in rigid environments (viscosity/binding); decreases with aggregation. |

The Jablonski Diagram & Energy Pathways

The small Stokes shift indicates minimal structural reorganization between the ground (

Figure 1: Energy diagram showing the competition between fluorescence and H-aggregate quenching. Note the "Dark State" pathway which becomes dominant at high labeling densities.

The "Silent Killer": H-Aggregation & Spectral Shift

The most common failure mode in Cy5 labeling is H-aggregation . Unlike many other dyes, Cy5 molecules have a flat, hydrophobic core that drives them to stack like coins (face-to-face) in aqueous solutions.

Spectral Signature of Aggregation

When Cy5 amines are conjugated too densely (Degree of Labeling > 4-5 on an IgG), they form H-aggregates.

-

Monomer: Absorbance at 646 nm (Fluorescent).

-

H-Aggregate: Absorbance blue-shifts to ~600 nm (Non-fluorescent/Quenched).

Diagnostic Protocol: If your conjugate has a low quantum yield, run an absorbance scan. A "shoulder" or secondary peak at 600 nm indicates H-aggregation. This effectively "steals" energy from the fluorescent monomers via non-radiative transfer.

Figure 2: The mechanistic shift from functional monomer to non-functional H-aggregate.

Bioconjugation Workflow: Cy5-Amine to Carboxyls

Unlike the more common NHS-ester dyes (which label lysines), Cy5 Amine is designed to label Carboxyl groups (C-terminus, Glutamate, Aspartate) or Carbonyls (oxidized sugars).

Protocol: EDC/Sulfo-NHS Mediated Coupling

This protocol creates a zero-length amide bond between the Cy5-Amine and a protein/bead carboxyl group.

Reagents:

-

Cy5-Amine: Dissolve in dry DMSO (10 mg/mL). Store at -20°C.

-

EDC (Carbodiimide): Freshly prepared in water.

-

Sulfo-NHS: Stabilizes the active ester intermediate.

-

Activation Buffer: MES Buffer, pH 6.0 (Crucial for EDC stability).

-

Coupling Buffer: PBS or HEPES, pH 7.2–7.5.

Step-by-Step Workflow:

-

Activation (pH 6.0):

-

Mix Target (Protein/Bead) + EDC + Sulfo-NHS in MES buffer.

-

Incubate 15 mins at RT.

-

Mechanism: Carboxyls are converted to semi-stable Sulfo-NHS esters.

-

-

Buffer Exchange (Critical):

-

Rapidly desalt (Zeba spin column) or wash (magnetic beads) into PBS pH 7.4 .

-

Why? EDC is unstable at pH > 7, but the amine reaction requires pH > 7 (to deprotonate the Cy5-NH3+ to Cy5-NH2).

-

-

Conjugation (pH 7.4):

-

Immediately add Cy5-Amine (10-20 molar excess).

-

Incubate 2 hours at RT in the dark.

-

-

Quenching & Cleanup:

-

Add Hydroxylamine or Tris (pH 8.0) to quench remaining active esters.

-

Remove excess dye via Gel Filtration (Sephadex G-25) or Dialysis.

-

Figure 3: Two-step conjugation strategy ensuring optimal pH conditions for both activation and coupling.

Troubleshooting & Optimization

Low Quantum Yield (The "Dark" Conjugate)

-

Cause: Self-quenching due to overcrowding (H-aggregation).

-

Solution: Reduce the molar excess of Cy5-Amine during reaction. Aim for a Degree of Labeling (DOL) of 2–4 dyes per IgG molecule.

-

Check: Measure A600/A650 ratio. If > 0.3, aggregation is significant.

Small Stokes Shift Interference

-

Issue: Excitation light bleeding into the emission channel.

-

Solution: Use "hard-coated" interference filters with steep slopes (OD6 blocking).

-

Alternative: If the small Stokes shift is insurmountable for your instrument, consider Cy5.5 (Ex 675 / Em 694) or Cy7 , which offer different spectral windows, though they share similar Stokes characteristics.

Solubility Issues

-

Cy5 is moderately hydrophobic.

-

Fix: Ensure the "Sulfo-Cy5" (sulfonated) variant is used for aqueous applications. Non-sulfonated Cy5 requires organic co-solvents (DMSO/DMF) and precipitates easily in PBS.

References

-

Berlepsch, H. V., & Böttcher, C. (2015). H-Aggregates of an Indocyanine Cy5 Dye: Transition From Strong to Weak Molecular Coupling.[3] Journal of Physical Chemistry B. [Link]

-

Sissa, C., et al. (2019).[4] About the origin of the large Stokes shift in aminoalkyl substituted heptamethine cyanine dyes. Physical Chemistry Chemical Physics (PCCP). [Link]

Sources

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. resources.tocris.com [resources.tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure - PMC [pmc.ncbi.nlm.nih.gov]

Cyanine5 amine solubility in DMSO and DMF for stock solutions

An In-Depth Technical Guide to the Preparation of Cyanine5 Amine Stock Solutions in DMSO and DMF

Authored by: Gemini, Senior Application Scientist

The successful application of fluorescent dyes in biological research hinges on the precise and reliable preparation of stock solutions. Cyanine5 (Cy5) amine, a workhorse fluorophore in the far-red spectrum, is integral to applications ranging from microscopy to flow cytometry. The choice of solvent for creating concentrated stock solutions is a critical, yet often overlooked, parameter that dictates dye stability, reactivity, and experimental reproducibility. This guide provides a comprehensive examination of Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) as solvents for non-sulfonated this compound, offering field-proven protocols and explaining the causal science behind key handling steps to ensure the integrity and performance of this vital research tool.

Introduction: The Criticality of the First Step

This compound is a reactive fluorescent dye featuring a primary amine group, which serves as a chemical handle for conjugation to various electrophilic reagents, such as activated esters (e.g., NHS esters) or for coupling to EDC-activated carboxylic acids.[1][2][3] Its bright fluorescence, photostability, and emission in the far-red spectrum (excitation/emission maxima ~646/662 nm) make it ideal for applications where minimizing background autofluorescence from biological samples is crucial.[4][5]

However, the utility of Cy5 amine is entirely dependent on its proper solubilization and storage. Aggregation, degradation, or inaccurate concentration assessment of the stock solution can lead to failed conjugations, high background signals, and non-reproducible data. Non-sulfonated Cy5 amine exhibits poor aqueous solubility but is freely soluble in polar aprotic organic solvents like DMSO and DMF.[5][6] The selection and handling of these solvents are therefore the foundational steps for any successful experiment involving this fluorophore.

Solvent Deep Dive: DMSO vs. DMF

The choice between DMSO and DMF is often dictated by the specific downstream application, required concentration, and practical laboratory considerations. Both are powerful solvents capable of dissolving Cy5 amine to high concentrations, but they possess distinct physicochemical properties that must be understood.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, hygroscopic aprotic solvent. Its ability to readily dissolve a wide range of organic molecules, including cyanine dyes, makes it a laboratory staple. For Cy5 amine, a solubility of at least 48 mg/mL has been reported in DMSO.[1] Other sources suggest solubilities of approximately 30 mg/mL for similar Cy5 derivatives.[7]

The Causality of Choice:

-

High Solubilizing Power: DMSO's strong solvating capacity readily breaks down intermolecular forces between dye molecules, preventing aggregation and facilitating the preparation of highly concentrated stocks (e.g., 10 mM).[8]

-

Hygroscopicity—A Critical Flaw: DMSO readily absorbs moisture from the atmosphere.[9] This is a critical consideration because water can decrease the long-term stability of the dye. For reactive dye derivatives like NHS esters, this moisture leads to rapid hydrolysis of the reactive group, rendering the dye useless for conjugation.[10] Therefore, the use of anhydrous (dry) DMSO is mandatory for preparing stock solutions.[11]

-

High Freezing Point: DMSO has a relatively high freezing point (18.5°C or 65.3°F). This means that upon storage at -20°C, the stock solution will be frozen solid. While this aids in long-term preservation, it necessitates complete thawing and vortexing before use to ensure homogeneity.[9]

Dimethylformamide (DMF)

DMF is another polar aprotic solvent with excellent solvating properties for organic compounds. Like DMSO, it is frequently recommended for dissolving cyanine dyes.[6][12]

The Causality of Choice:

-

Lower Freezing Point: DMF freezes at -61°C (-78°F), meaning stock solutions stored at -20°C will remain in a liquid state. This can be advantageous for applications requiring frequent use, as it avoids the need for repeated freeze-thaw cycles that can degrade the dye.

-

Chemical Stability: While generally stable, DMF can decompose into dimethylamine and formic acid, particularly in the presence of strong acids or bases or upon prolonged exposure to light. The resulting amine contaminants can compete with the intended target during conjugation reactions with amine-reactive dyes.

-

Health and Safety: DMF is considered more toxic than DMSO and should always be handled in a chemical fume hood with appropriate personal protective equipment (PPE).[13]

Data Presentation: Comparative Analysis of Solvents

| Property | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Rationale for Importance |

| Formula | C₂H₆OS | C₃H₇NO | Basic chemical identity. |

| Molar Mass | 78.13 g/mol | 73.09 g/mol | Used for molarity calculations. |

| Boiling Point | 189 °C (372 °F) | 153 °C (307 °F) | Relevant for removal under vacuum (DMSO is harder to remove). |

| Freezing Point | 18.5 °C (65.3 °F) | -61 °C (-78 °F) | Dictates the physical state of the stock solution at -20°C storage. |

| Hygroscopicity | High | Moderate | Critical for dye stability; mandates use of anhydrous grade and proper handling. |

| Primary Benefit | Extremely high solvating power; common lab solvent. | Remains liquid at -20°C, avoiding freeze-thaw cycles. | Key advantage for stock preparation and storage. |

| Primary Drawback | High freezing point; highly hygroscopic. | Higher toxicity; potential for amine contamination. | Key disadvantage to mitigate. |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning that adherence to the steps inherently minimizes common sources of error like moisture contamination and inaccurate concentration.

Mandatory Pre-Protocol Preparations

-

Solvent Quality: Use only high-purity, anhydrous (<50 ppm water) DMSO or DMF.[11] Use a fresh bottle or a bottle that has been properly stored in a desiccator to prevent moisture absorption.

-

Dye Handling: Cyanine dyes are light-sensitive.[14] All work should be performed with minimal exposure to direct light. Use amber vials or wrap tubes in aluminum foil.

-

Preventing Condensation: Moisture is the enemy.[10] Before opening, the vial of powdered Cy5 amine, which is stored at -20°C, must be allowed to warm completely to room temperature (typically 20-30 minutes).[10] Opening a cold vial will cause atmospheric water to instantly condense on the powder, compromising its stability.

Protocol for Preparing a 10 mM Cy5 Amine Stock Solution

This protocol provides a standard concentration suitable for most downstream dilutions and conjugation reactions.

Materials:

-

This compound powder (Molecular Weight: ~653.8 g/mol ; always confirm the exact MW from the manufacturer's data sheet).[5]

-

Anhydrous DMSO or DMF.

-

Microcentrifuge tubes (amber or wrapped in foil).

-

Pipettors and sterile tips.

-

Vortex mixer.

Methodology:

-

Equilibration: Remove the vial of Cy5 amine from -20°C storage and place it on the benchtop. Allow it to sit for at least 20-30 minutes to equilibrate to ambient temperature.[10]

-

Calculation: Determine the required volume of solvent. For a 1 mg vial of Cy5 amine (MW ~653.8 g/mol ) to make a 10 mM stock:

-

Moles = Mass / MW = 0.001 g / 653.8 g/mol ≈ 1.53 x 10⁻⁶ moles.

-

Volume (L) = Moles / Molarity = (1.53 x 10⁻⁶ moles) / (0.010 mol/L) ≈ 1.53 x 10⁻⁴ L.

-

Volume (µL) = 153 µL.

-

-

Solubilization: Briefly centrifuge the dye vial to ensure all powder is at the bottom. Carefully open the vial and, using a calibrated pipette, add the calculated volume (153 µL for 1 mg) of anhydrous DMSO or DMF.[15]

-

Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes until all the dark blue powder is completely dissolved.[16] A brief sonication in a water bath can aid dissolution if particulates remain.[17] Visually inspect against a light source to ensure no solid material is visible.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in low-adhesion, light-protected microcentrifuge tubes.[14][17]

-

Storage: Tightly cap the aliquots. If using DMF, purging the headspace of each tube with an inert gas like argon or nitrogen can further extend shelf life by displacing oxygen and moisture.[10] Store all aliquots at -20°C or, for extended storage (>1 month), at -80°C.[14][17] Stock solutions stored this way are typically stable for up to 6 months at -80°C.[17]

Visualization: Workflow for Stock Solution Preparation

The following diagram outlines the critical workflow for preparing a robust and reliable Cy5 amine stock solution.

Caption: Workflow for preparing Cy5 amine stock solutions.

Conclusion and Best Practices

The preparation of Cy5 amine stock solutions in DMSO or DMF is a foundational technique that demands meticulous attention to detail. The choice between DMSO and DMF depends on the specific experimental constraints, with DMSO offering superior solubilizing power and DMF providing the advantage of remaining liquid at -20°C. Regardless of the solvent chosen, the core principles of success are immutable: use high-purity anhydrous solvent, prevent moisture contamination at all costs, protect the dye from light, and aliquot for single-use to preserve long-term stability. By understanding the causality behind each step, researchers can ensure the production of high-quality, reliable stock solutions, paving the way for reproducible and successful downstream applications.

References

-

Antibodies.com. (n.d.). Cyanine 5 amine (A270161). Retrieved from [Link]

- BroadPharm. (n.d.). Cyanine 5 amine. Retrieved from a document hosted on lumiprobe.com, likely a datasheet.

-

Interchim. (n.d.). CYanine Fluorophores. Retrieved from [Link]

-

Flow Cytometry Core Facility, University of Rochester Medical Center. (n.d.). Cy5 conjugation of Antibodies. Retrieved from [Link]

-

Monterey AgResources. (n.d.). MATERIAL SAFETY DATA SHEET - MARK-IT RED. Retrieved from [Link]

-

ResearchGate. (2022). Do you have any advice to handle Cy 5 dye?. Retrieved from [Link]

-

UDY Corporation. (n.d.). STORAGE AND USE OF DYE SOLUTIONS USING PREPARED SOLUTIONS. Retrieved from [Link]

-

Reddit. (2023). Storing reactive dye at lower temperatures than manufacturer-recommended?. Retrieved from [Link]

- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from a PDF document, likely from an educational institution. Direct URL not available.

-

ACS Publications. (2022). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry. Retrieved from [Link]

- Unknown. (n.d.). 0,05 mL stock solution trace elements wi. Retrieved from a PDF document, likely a lab protocol. Direct URL not available.

Sources

- 1. apexbt.com [apexbt.com]

- 2. ibiantech.com [ibiantech.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Cyanine 5 amine (A270161) | Antibodies.com [antibodies.com]

- 5. Cy5 amine, 1807529-70-9 | BroadPharm [broadpharm.com]

- 6. omichem.com [omichem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. apexbt.com [apexbt.com]

- 9. reddit.com [reddit.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. resources.tocris.com [resources.tocris.com]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note & Protocol: Covalent Labeling of Carboxylated Molecules with Cyanine5 Amine using EDC/NHS Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the principles and practice of covalently conjugating Cyanine5 (Cy5) amine to carboxyl-containing biomolecules, nanoparticles, or surfaces using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This document provides an in-depth explanation of the reaction mechanism, critical parameters for optimization, a detailed step-by-step protocol for both one-pot and two-step conjugation strategies, and methods for purification and characterization of the final fluorescent conjugate. Troubleshooting guidance is also provided to address common challenges.

Introduction: The Power of EDC/NHS Chemistry in Bioconjugation

The covalent attachment of fluorescent dyes to biomolecules is a cornerstone of modern biological research and diagnostics. EDC/NHS chemistry stands out as a versatile and efficient "zero-length" crosslinking method for forming stable amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2).[1][2] This technique is instrumental in a vast array of applications, including immunoassays, fluorescence microscopy, flow cytometry, and the development of targeted drug delivery systems.[1]

This application note focuses on the specific conjugation of Cyanine5 amine, a bright and photostable fluorescent dye, to molecules bearing carboxyl functional groups.[3][4] The protocols herein are designed to be adaptable for a range of carboxylated substrates, from proteins and peptides to functionalized nanoparticles and surfaces.

The Chemistry: A Two-Stage Reaction Mechanism

The EDC/NHS coupling reaction proceeds in two principal stages to form a stable amide bond.[1][5]

Stage 1: Carboxyl Activation

First, EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[5][6][7] This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and reduce conjugation efficiency.[1][6]

Stage 2: Formation of a Stable NHS-Ester and Amine Coupling

To overcome the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][7] This semi-stable intermediate is less prone to hydrolysis and can efficiently react with a primary amine, such as the one on this compound, to form a stable amide bond.[1]

Figure 1: EDC/NHS Coupling Reaction Mechanism.

Critical Parameters for a Successful Conjugation

The success of an EDC/NHS coupling reaction is highly dependent on several key parameters. Careful optimization of these factors is crucial to maximize conjugation efficiency while preserving the integrity of the biomolecule.

| Parameter | Optimal Range/Condition | Rationale & Key Considerations |

| pH | Activation: 4.5 - 6.0Coupling: 7.0 - 8.5 | The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment.[1][8][9] The subsequent reaction of the NHS ester with a primary amine is favored at a neutral to slightly basic pH.[1][8] |

| Buffers | Activation: MESCoupling: PBS | Use non-amine and non-carboxylate buffers for the activation step, such as MES (2-(N-morpholino)ethanesulfonic acid).[9][10] For the coupling step, phosphate-buffered saline (PBS) is a common choice.[9] Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) as they will compete with the reaction.[9] |

| Stoichiometry | Molar excess of EDC/NHS | A molar excess of EDC and NHS over the carboxyl-containing molecule is generally recommended to drive the reaction forward. Starting ratios can range from a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.[9] The optimal ratio should be determined empirically. |

| Reagent Quality | Freshly prepared solutions | EDC and NHS are moisture-sensitive and can hydrolyze over time, leading to a loss of activity.[9][11] It is crucial to use fresh reagents and allow them to equilibrate to room temperature before opening to prevent condensation.[6][10][11] Store desiccated at -20°C.[9] |

Materials and Reagents

-

Carboxyl-containing molecule: (e.g., protein, peptide, carboxyl-functionalized nanoparticle)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (e.g., Thermo Fisher Scientific, Sigma-Aldrich)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS: (Water-soluble for improved reactivity in aqueous solutions)

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[9][10]

-

Quenching Solution (Optional): 1 M Hydroxylamine HCl, pH 8.5; or 1 M Tris-HCl, pH 8.0[10]

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration spin columns.[14][15]

Experimental Protocols

Two primary protocols are presented: a two-step protocol, which is generally recommended to minimize side reactions, and a one-step protocol for simpler applications.

Two-Step Conjugation Protocol (Recommended)

This method is preferred for biomolecules that contain both amine and carboxyl groups to minimize self-polymerization.[16]

Sources

- 1. benchchem.com [benchchem.com]

- 2. An affinity-based method for the purification of fluorescently-labeled biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. ibiantech.com [ibiantech.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Cy5 amine, 1807529-70-9 | BroadPharm [broadpharm.com]

- 13. Cyanine 5 amine (A270161) | Antibodies.com [antibodies.com]

- 14. m.youtube.com [m.youtube.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

Application Note: Site-Specific C-Terminal Labeling of Peptides with Cyanine5 Amine

Abstract

This document provides a comprehensive guide for the site-specific conjugation of a Cyanine5 (Cy5) fluorescent dye to the C-terminus of a peptide. C-terminal labeling is a crucial strategy for applications where the N-terminus or specific side-chain residues are essential for the peptide's biological activity. This protocol details a robust method using carbodiimide chemistry to activate the terminal carboxyl group for subsequent amidation with a Cy5-amine derivative. We will cover the underlying chemical principles, provide a detailed step-by-step protocol, and discuss methods for purification and characterization, ensuring a highly pure and well-defined final conjugate. This guide is intended for researchers in biochemistry, cell biology, and drug development who require precisely labeled peptides for applications such as fluorescence microscopy, FRET assays, and in vivo imaging.[1][2][3]

Introduction: The Rationale for C-Terminal Labeling

Fluorescently labeled peptides are indispensable tools for visualizing and quantifying biological processes with high sensitivity and specificity.[1] The choice of labeling site is critical, as modification of the wrong functional group can abrogate a peptide's intended function. While labeling at the N-terminus or lysine side chains is common, these sites are often part of a peptide's binding motif or recognition sequence.

C-terminal labeling offers a distinct advantage by leaving the N-terminal region and internal residues unmodified, thereby preserving biological activity.[4] This method is particularly valuable for peptides where N-terminal modifications are known to interfere with receptor binding or enzymatic processing.

Cyanine5 (Cy5) is a premier fluorophore for these applications due to its photophysical properties.[3] Emitting in the far-red to near-infrared spectrum (~670 nm), Cy5 provides several benefits:

-

Minimal background fluorescence from cells and tissues, leading to a high signal-to-noise ratio.

-

Deep tissue penetration of its emission wavelength, making it ideal for in vivo imaging studies.[3]

-

High molar extinction coefficient and quantum yield , resulting in bright, easily detectable signals.

This application note describes a reliable solution-phase method for conjugating a primary amine-containing Cy5 dye to the C-terminal carboxyl group of a peptide. The strategy relies on the well-established carbodiimide crosslinker chemistry.[5][6]

Principle of the Method: Carbodiimide-Mediated Amide Bond Formation

The conjugation process is a two-step reaction performed in an anhydrous organic solvent to prevent hydrolysis of the activated intermediate.[7]

-

Activation: The peptide's C-terminal carboxyl group is activated using a carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is unstable in aqueous solutions but can be used for direct conjugation in anhydrous conditions.

-

Stabilization and Conjugation: To improve efficiency and mitigate side reactions, an additive such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is introduced.[8] These additives react with the O-acylisourea intermediate to form a more stable, semi-stable amine-reactive ester (e.g., an NHS-ester). This intermediate is less susceptible to hydrolysis and reacts efficiently with the primary amine of the Cy5-amine molecule in a nucleophilic substitution reaction. The result is the formation of a stable amide bond, covalently linking the Cy5 dye to the peptide's C-terminus.[5][8]

To ensure C-terminal selectivity, it is imperative that the peptide does not contain unprotected acidic side chains (Aspartic Acid, Glutamic Acid). If these residues are present, their side-chain carboxyl groups must be protected during peptide synthesis and remain protected throughout the conjugation reaction.

Caption: Chemical reaction mechanism for C-terminal peptide labeling.

Materials and Reagents

Reagents

-

Peptide: Custom synthesized with a free C-terminus. N-terminus and any internal amine/carboxyl groups must be protected (e.g., Fmoc/Boc for amines, tBu for carboxyls). Purity should be >95% as determined by HPLC.

-

Cyanine5-Amine: (e.g., Cy5 amine, or a derivative with an alkyl-amine linker). Store desiccated at -20°C, protected from light.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl): Molecular biology grade, store desiccated at -20°C.

-

N-hydroxysuccinimide (NHS): Reagent grade, store desiccated at room temperature.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Amine-free, sealed bottle.[7]

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA): Reagent grade, use in a fume hood.

-

Hydroxylamine (50% solution): For quenching (optional).

-

HPLC Grade Acetonitrile (ACN)

-

HPLC Grade Water

-

Trifluoroacetic Acid (TFA): HPLC or sequencing grade.

Equipment

-

Low-volume, amber glass reaction vials with screw caps.

-

Micro-stir bars and a magnetic stir plate.

-

Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or dual-wavelength detector.

-

Reverse-Phase C18 HPLC column (analytical and preparative scale).

-

Mass Spectrometer (MALDI-TOF or ESI-MS).

-

Lyophilizer (Freeze-dryer).

-

Spectrophotometer (e.g., NanoDrop or standard cuvette-based).

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on the specific properties of the peptide.[7] All steps involving Cy5 should be performed with protection from light (e.g., using amber vials or wrapping vials in aluminum foil).

Step 1: Reagent Preparation

-

Peptide Solution: Dissolve the protected peptide in anhydrous DMF or DMSO to a final concentration of 1-10 mM.[7] Ensure the peptide is fully dissolved; gentle warming or sonication may be required.

-

EDC/NHS Solution: Prepare a fresh stock solution of EDC and NHS in anhydrous DMF/DMSO. For a typical reaction, a 100 mM solution of each is convenient. Note: EDC is moisture-sensitive; weigh it out quickly and dissolve immediately.

-

Cy5-Amine Solution: Dissolve the Cy5-amine in anhydrous DMF/DMSO to a concentration of approximately 50-100 mM.

Step 2: Activation of the Peptide C-Terminus

-

In a light-protected vial containing the dissolved peptide, add EDC (1.5 equivalents relative to the peptide) and NHS (1.5 equivalents relative to the peptide).

-

Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the NHS-ester intermediate.

Step 3: Conjugation with Cy5-Amine

-

To the activated peptide solution, add the Cy5-amine solution (2.0 equivalents relative to the peptide). Using a molar excess of the dye helps drive the reaction to completion.[5]

-

Add DIPEA or TEA to the reaction mixture (3.0-4.0 equivalents relative to the peptide). The base deprotonates the primary amine of the Cy5 derivative, increasing its nucleophilicity.[7]

-

Allow the reaction to proceed with stirring for 4-6 hours at room temperature, or overnight at 4°C.[7] The reaction progress can be monitored by analytical HPLC-MS if desired.

Step 4: Purification by RP-HPLC

-

Following the incubation, the crude reaction mixture can be directly purified by preparative RP-HPLC. It is not typically necessary to quench the reaction if proceeding directly to purification.

-

Mobile Phase:

-

Buffer A: 0.1% TFA in Water

-

Buffer B: 0.1% TFA in Acetonitrile

-

-

Gradient: A typical gradient would be a linear increase from 5% to 95% Buffer B over 30-40 minutes. This should be optimized to achieve good separation between the unlabeled peptide, free Cy5 dye, and the final labeled product.

-

Detection: Monitor the column eluate at two wavelengths: 220 nm (for the peptide backbone) and 650 nm (for the Cy5 dye). The desired product will absorb at both wavelengths.[9]

-

Collection: Collect the fractions corresponding to the major peak that shows absorbance at both 220 nm and 650 nm. The labeled peptide is typically more hydrophobic than the unlabeled starting material and will elute later.[10]

Step 5: Final Product Handling

-

Combine the pure HPLC fractions.

-

Confirm the identity and purity of the combined fractions using analytical HPLC and Mass Spectrometry (see Section 6).

-

Freeze the solution and lyophilize to obtain the final Cy5-labeled peptide as a fluffy, dark blue powder.

-

Store the lyophilized product at -20°C or -80°C, desiccated and protected from light.

Caption: Experimental workflow for C-terminal peptide labeling.

Characterization and Quality Control

Proper characterization is essential to confirm the identity, purity, and integrity of the final conjugate.

| Analysis Method | Purpose | Expected Outcome |

| Analytical RP-HPLC | Assess purity and confirm successful conjugation. | A single, sharp peak absorbing at both 220 nm and 650 nm. The retention time should be longer than the unlabeled peptide precursor. Purity should be >95%.[11] |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm the covalent attachment of one Cy5 molecule. | The observed molecular weight should match the calculated mass: (Mass of Protected Peptide) + (Mass of Cy5-Amine) - (Mass of H₂O).[12][13] |

| UV-Vis Spectroscopy | Quantify the peptide and dye concentration. | The absorbance spectrum should show two characteristic peaks: one for the peptide (e.g., ~280 nm for Trp/Tyr containing peptides) and a major peak for Cy5 at ~650 nm. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Labeling Efficiency | 1. Inactive/hydrolyzed EDC. 2. Moisture in the reaction solvent. 3. Peptide is insoluble. 4. Insufficient base (DIPEA/TEA). | 1. Use fresh EDC from a desiccated container. 2. Use a new, sealed bottle of anhydrous grade DMF/DMSO. 3. Test peptide solubility first; try a different solvent or sonication. 4. Ensure adequate equivalents of base are added to neutralize any HCl from EDC and deprotonate the dye. |

| Multiple Product Peaks in HPLC | 1. Side reaction with unprotected Asp/Glu residues. 2. Degradation of the Cy5 dye or peptide. 3. Formation of EDC-related byproducts. | 1. Ensure the starting peptide has all side-chain carboxyls properly protected. 2. Strictly protect the reaction from light. Avoid harsh conditions or extended reaction times at room temperature. 3. Proper HPLC purification should effectively remove these byproducts. |

| Observed Mass is Incorrect | 1. Multiple labeling events. 2. Incomplete removal of protecting groups. 3. Salt adduction in the mass spectrometer. | 1. This is unlikely if side chains are protected, but could indicate N-terminal reaction if it was not protected. 2. Verify the quality of the starting peptide. 3. Analyze MS data for common adducts (e.g., +Na, +K). |

References

-

Fluorescent Labeling Reagents. Aapptec Peptides. [Link]

-

Can FITC-labeled peptides be purified other than HPLC? ResearchGate. [Link]

-

Hi, any suggestions for purifying 3KDa fluorescently tagged peptide from free dye molecules and unlabeled peptides? ResearchGate. [Link]

-

A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry. [Link]

-

Fluorescent Labelling with Cy5. LifeTein Peptide Blog. [Link]

-

Cy5 labeled antimicrobial peptides for enhanced detection of Escherichia coli O157:H7. Biosensors and Bioelectronics. [Link]

-

Figure s1 : Peptide characterization by HPLC and LCMS. ResearchGate. [Link]

-

Characterization of the natural and isotope‐labeled peptides. ResearchGate. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 3. lifetein.com [lifetein.com]

- 4. C-Terminal Modification Peptides - Creative Peptides [creative-peptides.com]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 7. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cy5 labeled antimicrobial peptides for enhanced detection of Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ukisotope.com [ukisotope.com]

Preparation of Cyanine5 amine labeled nanoparticles for in vivo imaging

Application Note: Covalent Conjugation of Cyanine5-Amine to Carboxylated Nanoparticles for In Vivo Imaging

Executive Summary & Scientific Rationale

This guide details the protocol for the covalent attachment of Cyanine5 (Cy5) amine to carboxyl-functionalized nanoparticles (NPs) using EDC/NHS chemistry.

Why Cy5? Cy5 (Excitation ~646 nm / Emission ~662 nm) operates at the edge of the "Biological Optical Window" (650–900 nm). While Cy7 is superior for deep tissue, Cy5 is the industry standard for superficial tumor imaging, lymph node mapping, and biodistribution studies due to its high quantum yield (>0.20) compared to longer-wavelength dyes.

Why Covalent Conjugation? Physical encapsulation of dyes often leads to "burst release" upon contact with serum albumin in vivo, causing false-positive background signals. Covalent amide linkage via EDC/NHS ensures that the fluorescent signal accurately tracks the nanoparticle's biodistribution, not free dye.

Critical Mechanism: The Two-Step pH Shift

The most common failure mode in this protocol is poor pH control. The reaction requires two conflicting pH environments:[1][2]

-

Activation (pH 4.5 – 6.0): EDC reacts with carboxyls to form an unstable O-acylisourea intermediate. This is most stable in acidic conditions (MES buffer).

-

Conjugation (pH 7.2 – 8.3): The primary amine on the Cy5 dye must be deprotonated (nucleophilic) to attack the NHS-ester. This requires a basic environment (PBS or Borate).

Expert Insight: Do not perform the entire reaction in PBS. The half-life of the active ester hydrolyzes rapidly at pH 7.4 before the dye can bind. You must perform a buffer exchange or pH adjustment between steps.

Experimental Workflow Diagram

Caption: Figure 1. The two-step conjugation workflow emphasizing the critical pH shift required to stabilize the intermediate ester before amine attack.

Detailed Protocol

Materials Required

-

Nanoparticles: Carboxyl-functionalized NPs (e.g., PLGA-COOH, Silica-COOH, or Liposomes). Conc: 10 mg/mL.[1]

-

Dye: Cy5-Amine (Cyanine5 amine). Dissolve to 10 mg/mL in anhydrous DMSO.

-

Crosslinkers:

-

Buffers:

-

Activation Buffer: 100 mM MES, pH 5.5.

-

Conjugation Buffer: 1X PBS, pH adjusted to 8.0 (using dilute NaOH).

-

Quenching Buffer: 100 mM Glycine or Ethanolamine (pH 8.0).

-

Step-by-Step Methodology

1. Particle Preparation & Activation

-

Take 1 mL of NP suspension (10 mg).

-

Wash NPs twice with Activation Buffer (MES, pH 5.5) using centrifugal filtration (Amicon Ultra, MWCO depends on particle size; usually 100kDa for >50nm NPs).

-

Resuspend NPs in 500 µL Activation Buffer.

-

Add EDC (Final conc: 2 mM) and Sulfo-NHS (Final conc: 5 mM).[4]

-

Stoichiometry: A massive molar excess of EDC/NHS relative to NP carboxyls is standard (e.g., 5000:1) to ensure surface saturation.

-

-

Incubate for 15–20 minutes at room temperature with gentle rotation. Do not exceed 30 mins; hydrolysis competes.

2. Buffer Exchange (The "Trustworthiness" Step)

-

Centrifuge/filter rapidly to remove excess EDC/NHS.

-

Resuspend the "activated" NPs immediately in Conjugation Buffer (PBS, pH 8.0) .

-

Why? Excess EDC can crosslink the dye to itself or cause aggregation. Removal is safer than "one-pot" methods.

-

3. Dye Conjugation

-

Immediately add Cy5-Amine .

-

Ratio: Aim for 1–5 wt% of dye relative to particle mass, or calculate 10–50 molar excess over surface carboxyl groups.

-

-

Incubate for 2 hours at Room Temperature in the dark (Cy5 is photosensitive).

4. Quenching

-

Add 50 µL of Quenching Buffer (Glycine) . Incubate for 30 mins. This blocks unreacted NHS esters, preventing them from reacting with tissue amines in vivo.

5. Purification (Crucial for In Vivo Imaging)

-

Perform a minimum of 3 rounds of centrifugal filtration (Spin at 4000xg for 10-15 min) or use Size Exclusion Chromatography (PD-10 columns).

-

Validation: The filtrate (waste) must be clear. If the filtrate is blue, free dye is still present.

-

Resuspend final pellet in sterile PBS or Saline for injection.

Quality Control & Characterization

Before animal injection, you must validate the "Dye-to-Particle Ratio" to ensure signal consistency.

A. Calculation: Dye Molecules per Particle

Do not rely on simple weight %. Use this self-validating calculation:

1. Calculate NP Concentration (

- : Concentration of NPs (g/mL)

-

: Density of NP material (e.g., PLGA

- : Hydrodynamic diameter (nm) from DLS.

2. Calculate Dye Concentration (

-

: Extinction Coefficient

- : Path length (1 cm).

3. Final Ratio:

-

: Avogadro’s number (

B. QC Specifications Table

| Parameter | Method | Acceptance Criteria | Failure Consequence |

| Size (Hydrodynamic) | DLS (Zetasizer) | < 20% increase vs. naked NP | Aggregation; rapid clearance by liver/spleen. |

| Polydispersity (PDI) | DLS | < 0.2 | Heterogeneous biodistribution. |

| Zeta Potential | ELS | Shift from highly negative (-40mV) to less negative (-20mV) | Indicates successful amine masking of carboxyls. |

| Free Dye Content | Spin Filtration | < 1% fluorescence in filtrate | False positive tumor signal. |

Troubleshooting Logic

Caption: Figure 2. Decision tree for troubleshooting low labeling efficiency (Degree of Labeling - DOL).

In Vivo Considerations

-

Serum Stability: Incubate labeled NPs in 50% Fetal Bovine Serum (FBS) at 37°C for 24 hours. Measure fluorescence.[6][7][8] A drop in signal indicates fluorescence quenching or dye detachment.

-

The "EPR" Effect: For tumor imaging, particle sizes of 50–150 nm are optimal to exploit the Enhanced Permeability and Retention effect.

-

Clearance: Cy5-labeled NPs are cleared by the Reticuloendothelial System (RES). Expect high signal in Liver and Spleen 4–24 hours post-injection.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on EDC/NHS chemistry).

-

National Cancer Institute (NCI). (2010). NCL Method PCC-13: Measuring the pH of Nanoparticle Suspensions. Nanotechnology Characterization Laboratory.

-

Thermo Fisher Scientific. Crosslinking Chemistry Guide: EDC and NHS Crosslinking.

-

Ocean NanoTech. Conjugation Protocol for Carboxylated Nanoparticles.

-

AAT Bioquest. Degree of Labeling (DOL) Calculator and Principles.

Sources

- 1. oceannanotech.com [oceannanotech.com]

- 2. rsc.org [rsc.org]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Fluorescent Labeling of Plasmid DNA for Gene Delivery: Implications of Dye Hydrophobicity on Labeling Efficiencies and Nanoparticle Size - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Conjugation of Cy5-Amine to Proteins

Ticket ID: CY5-NH2-PROT-OPT Status: Open Assigned Specialist: Senior Application Scientist, Bioconjugation Division

⚠️ Critical Diagnostic: Confirm Your Reagent Chemistry

Before proceeding, we must verify the directionality of your chemistry. This guide specifically addresses Carboxyl-Reactive conjugation, where the dye contains an amine group (Cy5-NH2) and the protein provides the carboxyl group (-COOH).

-

Scenario A: You have Cy5-Amine (Cy5-NH2).

-

Target: You must activate the protein's carboxyl groups (Aspartic acid, Glutamic acid, C-terminus).

-

Challenge: High risk of protein polymerization (cross-linking) because proteins contain both amines and carboxyls.[1]

-

Solution: You must follow the Two-Step Protocol detailed below.

-

-

Scenario B: You have Cy5-NHS Ester (Succinimidyl Ester).

-

Target: You are labeling the protein's amine groups (Lysine).[2]

-

Action:STOP. This is the incorrect guide. You need a standard Amine-Reactive Protocol (pH 8.3, one-step mixing).

-

Part 1: The Core Directive (The "Why" and "How")

To conjugate a Cy5-Amine to a protein, we utilize EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) .

The Scientific Hurdle: If you mix Protein, Cy5-Amine, and EDC in one pot, the EDC will activate the protein's carboxyls. These activated carboxyls will react with the nearest available amine. Since the protein's own Lysine residues are abundant and close, the protein will cross-link with itself (polymerize) faster than it reacts with the free Cy5-Amine.

The Solution: Two-Step Activation

-

Activation (Low pH): Activate protein carboxyls with EDC/Sulfo-NHS.[2][3] The low pH (5.0–6.[4]0) suppresses the reactivity of the protein's own amines.

-

Quench/Purify: Remove excess EDC to prevent it from activating carboxyls during the next step.

-

Conjugation (Neutral pH): Add Cy5-Amine and raise pH to 7.2–7.5. The Cy5-Amine attacks the stable Sulfo-NHS ester.

Part 2: The Self-Validating Protocol

Phase 1: Reagent Preparation

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.[3]0. (Do not use PBS here; phosphate competes with EDC).

-

Conjugation Buffer: 1X PBS, pH 7.2 (Must be amine-free; no Tris or Glycine).

-

Cy5-Amine Stock: Dissolve in anhydrous DMSO at 10 mM.

-

EDC & Sulfo-NHS: Weigh immediately before use. Do not store in solution.

Phase 2: Step-by-Step Workflow

Step 1: Protein Activation [1][5]

-

Dissolve protein in Activation Buffer (MES, pH 6.0) at 1–5 mg/mL.

-

Add EDC (final conc. 2 mM) and Sulfo-NHS (final conc. 5 mM).[1][3]

-

Note: The Sulfo-NHS is critical here to create a semi-stable intermediate that survives the purification step.

-

Incubate for 15 minutes at Room Temperature (RT).

Step 2: Removal of Excess EDC (Critical)

-

Option A (Rapid): Add 2-Mercaptoethanol (final 20 mM) to quench remaining EDC. Incubate 5 mins.

-

Option B (Cleanest): Pass the reaction through a Zeba™ Spin Desalting Column equilibrated with Conjugation Buffer (PBS) . This removes EDC and simultaneously swaps the buffer for the next step.

Step 3: Conjugation

-

If you used Option A (Quench), adjust pH to 7.2–7.5 using concentrated phosphate buffer. If Option B (Desalt), you are already in PBS.

-

Add Cy5-Amine stock.

-

Stoichiometry: Use 10–20 molar excess of Cy5 over protein.

-

Why? Carboxyl labeling is less efficient than amine labeling; higher excess drives the reaction.

-

-

Incubate for 2 hours at RT or Overnight at 4°C in the dark.

Step 4: Final Purification

-

Remove excess Cy5-Amine using a desalting column (e.g., PD-10) or dialysis against PBS.

Part 3: Visualization of the Workflow

Caption: Logical flow of the Two-Step EDC/Sulfo-NHS conjugation strategy to prevent self-polymerization.

Part 4: Troubleshooting & FAQs

Q1: My protein precipitated immediately after adding EDC. What happened?

-

Diagnosis: Isoelectric Point (pI) Crash.

-

Mechanism: Activating carboxyl groups removes their negative charge. If your protein's pI is near 6.0, neutralizing these charges causes the net charge to hit zero, leading to aggregation.

-

Fix: Ensure the activation pH is at least 1 unit away from the protein's pI.[6][7] If pI is ~6, activate at pH 5.0 using MES.[3][4]

Q2: I have low labeling efficiency (DOL < 0.5). How do I improve it?

-

Mechanism: The Sulfo-NHS ester intermediate is unstable at neutral/high pH. If there is a delay between the Purification step (Step 2) and adding the Cy5-Amine (Step 3), water hydrolyzes the ester back to a carboxyl.

-

Fix: Minimize the "dead time" between desalting and adding the dye. Have the Cy5-Amine pre-dissolved and ready to add immediately upon elution from the desalting column.

Q3: The solution is blue, but the protein isn't fluorescent.

-

Diagnosis: Dye Stacking (H-dimers).

-

Mechanism: Cy5 is hydrophobic and planar. At high labeling densities or in high-salt buffers, Cy5 molecules stack on top of each other, quenching their own fluorescence (non-fluorescent aggregates).

-

Fix:

-

Add 10-20% DMSO or DMF to the reaction mixture during Step 3 to solubilize the dye.

-

Aim for a lower Degree of Labeling (DOL). For Cy5, a DOL of 2–4 is optimal; >5 often leads to quenching.

-

Q4: Can I use Tris or Glycine buffers?

-

Answer: Absolutely NOT during the conjugation step.

-

Reason: Tris and Glycine contain primary amines.[3][8][10] They will outcompete your Cy5-Amine for the activated esters on the protein, resulting in "labeled buffer" and unlabeled protein.

Part 5: Post-Conjugation Analysis

To verify your results, measure absorbance at 280 nm (

Data Table: Cy5 Constants

| Parameter | Value | Note |

| Extinction Coeff ($ \epsilon_{dye} $) | 250,000 | At 650 nm |

| Correction Factor (CF) | 0.05 | Contribution of Cy5 to |

| Excitation / Emission | 649 nm / 666 nm | Far-Red |

Calculation Formula:

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry and two-step protocols).

-

Thermo Fisher Scientific. (n.d.). EDC and Sulfo-NHS Crosslinking Protocols.[1][2][3][5][8][11][12][13] Retrieved from ThermoFisher.com.[3]

-

Lumiprobe. (n.d.). Cyanine5 amine: Properties and Protocol. Retrieved from Lumiprobe.com.

-

Cytiva (formerly GE Healthcare). (n.d.). Spectroscopic properties of CyDye fluorophores.[9][14]

Sources

- 1. biotium.com [biotium.com]

- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. manuals.plus [manuals.plus]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sulfo-NHS plus EDC (carbodiimide) crosslinking reaction scheme | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Preventing Cyanine5 (Cy5) Aggregation

Introduction: The "Blue Shift" Phenomenon

Welcome to the Technical Support Center. If you are reading this, you are likely facing a common but frustrating phenomenon: your Cy5 labeling reaction has precipitated, or your labeled protein exhibits low fluorescence despite a deep blue/purple appearance.

The Root Cause: Cyanine5 (Cy5) is a planar, hydrophobic fluorophore. In aqueous environments—particularly at high ionic strength—Cy5 molecules stack face-to-face like coins. These stacks are called H-aggregates . Unlike the fluorescent monomer, H-aggregates are non-fluorescent (dark) and exhibit a characteristic hypsochromic (blue) shift in absorption [1].

This guide provides the protocols to disrupt these aggregates and ensure high-efficiency labeling.

Part 1: Diagnostics – Is Your Cy5 Aggregated?

Before altering your protocol, confirm aggregation using UV-Vis spectroscopy. Aggregation changes the electronic state of the dye, creating a distinct spectral fingerprint.

Spectral Check Protocol

-

Dilute a small aliquot of your labeled sample in PBS (Phosphate Buffered Saline).

-

Measure absorbance from 500 nm to 750 nm .

-

Compare the ratio of the primary peak (~650 nm) to the vibronic shoulder/aggregate peak (~600 nm).

| Feature | Monomer (Active) | H-Aggregate (Inactive) |

| Appearance | Bright Blue | Dark Blue / Purple precipitate |

| Absorbance Max ( | ~649–650 nm | ~600 nm (Blue Shift) |

| Fluorescence | High Quantum Yield | Quenched (Non-fluorescent) |

| Solubility | Moderate (requires organics) | Insoluble (precipitates) |

| A650/A600 Ratio | > 1.2 | < 1.0 |

Technical Insight: If your A600 peak is higher than your A650 peak, your dye is predominantly aggregated. The "blue shift" occurs because the transition dipoles of the stacked molecules couple in a way that allows only the higher-energy transition to be absorbed [2].

Part 2: The "Golden Rule" of Solubilization

The most common user error is adding aqueous buffer directly to the dry Cy5-NHS ester powder. This causes immediate, irreversible precipitation.

Correct Reconstitution Workflow

You must create a "solvation shell" using an anhydrous organic solvent before introducing the dye to the aqueous buffer.

Figure 1: The correct solubilization workflow prevents the hydrophobic collapse of Cy5 molecules.

Step-by-Step Solubilization Protocol

-

Prepare the Organic Stock:

-

Dissolve the Cy5-NHS ester in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Target Concentration: 10 mg/mL (approx. 10–15 mM). High concentrations are more stable than dilute ones in organic solvents.

-

Note: Ensure the DMSO is fresh and dry. Water in old DMSO will hydrolyze the NHS ester.

-

-

Prepare the Protein Buffer:

-

The Mixing Step (Kinetic Control):

-

While vortexing the protein solution gently, add the Cy5-DMSO stock dropwise .

-

Limit: Keep the final volume of DMSO below 10% (v/v) to avoid protein denaturation. Most antibodies tolerate 5–10% DMSO well [3].

-

Part 3: Advanced Troubleshooting & FAQs

Q1: I followed the DMSO protocol, but I still see precipitation. Why?

A: This is likely due to "Salting Out" or Over-Labeling .

-

Ionic Strength: High salt concentrations (e.g., >150 mM NaCl) shield the charges on the protein and dye, promoting hydrophobic aggregation [4].

-

Fix: Dialyze your protein into a low-salt buffer (e.g., 50 mM Bicarbonate only) before labeling.

-

-

Dye:Protein Ratio: Adding too much hydrophobic dye to a protein can cause the protein itself to precipitate.

-

Fix: Target a molar ratio of 10:1 to 20:1 (Dye:Protein) for antibodies. Do not exceed 50:1.

-

Q2: Can I use surfactants to prevent aggregation?

A: Yes, but with caution. Non-ionic detergents like Tween-20 or Triton X-100 (at 0.05% - 0.1%) can stabilize Cy5 in solution.

-

Warning: Ensure the surfactant does not contain primary amines or secondary contaminants that react with the NHS ester.

-

Recommendation:PEGylation is safer. Adding polyethylene glycol (PEG) to the buffer can act as a crowding agent that discourages stacking.

Q3: My protein is sensitive to DMSO. What are my alternatives?

A: If your protein cannot tolerate organic solvents, you must switch reagents. The Solution: Use Sulfo-Cy5 (Sulfonated Cyanine5).[5]

Cy5 vs. Sulfo-Cy5 Comparison

| Feature | Standard Cy5 | Sulfo-Cy5 |

| Structure | Hydrophobic Core | Core + 2 Negatively Charged Sulfonates (-SO₃⁻) |

| Solubility | Low in water (needs DMSO) | High in water (No DMSO needed) |

| Aggregation | High tendency (H-aggregates) | Negligible (Electrostatic Repulsion) |

| Cell Permeability | Membrane Permeable | Membrane Impermeable |

| Cost | Lower | Higher |

Mechanism: The sulfonate groups on Sulfo-Cy5 provide a strong negative charge shell around the molecule. This creates electrostatic repulsion between dye molecules, physically preventing them from stacking into H-aggregates [5].

Part 4: Mechanistic Visualization

Understanding the physics of aggregation helps in designing better experiments.

Figure 2: H-Aggregation is driven by pi-pi stacking. Sulfonation blocks this via charge repulsion.

References

-

Berlepsch, H. v., & Böttcher, C. (2015).[6] H-Aggregates of an Indocyanine Cy5 Dye: Transition from Strong to Weak Molecular Coupling.[6] The Journal of Physical Chemistry B, 119(35), 11900–11909. [6]

-

Mujumdar, R. B., et al. (1993).[7] Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters.[7][8][9] Bioconjugate Chemistry, 4(2), 105–111.[7]

-

Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. User Guide.

-

Reeves, B. D., et al. (2023). Forcing aggregation of cyanine dyes with salts.[10][11] Nanoscale, 15, 3284-3299.[12]

-

MedChemExpress. (2025). Sulfo-Cyanine5 vs Cy5 NHS Ester: Differences and Applications. Technical Note.

Sources

- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. H-Aggregates of an Indocyanine Cy5 Dye: Transition from Strong to Weak Molecular Coupling • Kai Ludwig • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 7. Cyanine dye labeling reagents: sulfoindocyanine succinimidyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyanine-labeling reagents: sulfobenzindocyanine succinimidyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajuronline.org [ajuronline.org]

- 12. pubs.acs.org [pubs.acs.org]

Cy5 Amine Conjugate Technical Support Center: A Guide to Minimizing Fluorescence Quenching

Welcome to the technical support center for Cyanine5 (Cy5) amine conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing fluorescence quenching in your experiments. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and achieve robust, reproducible results.

Understanding the Enemy: Mechanisms of Cy5 Fluorescence Quenching

Fluorescence quenching, the reduction of fluorescence intensity, is a common hurdle in experiments involving fluorescently labeled molecules. For Cy5 amine conjugates, several key mechanisms are at play. A foundational understanding of these processes is critical for effective troubleshooting.

-

Photobleaching: This is an irreversible photo-induced degradation of the Cy5 fluorophore upon exposure to excitation light. When a Cy5 molecule absorbs a photon, it is elevated to an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), it can also transition to a long-lived, highly reactive triplet state. In this state, the dye can react with molecular oxygen and other reactive oxygen species (ROS), leading to its permanent destruction.[1][2][3]

-

Self-Quenching (Aggregation): At high labeling densities on a protein or nucleic acid, adjacent Cy5 molecules can interact with each other, leading to the formation of non-fluorescent H-aggregates.[1][4][5][6] This phenomenon, also known as concentration-dependent quenching, significantly reduces the overall fluorescence signal.[1][6] The formation of these aggregates can be observed as a blue-shift in the absorbance spectrum.[4][5]

-

Environmental Factors: The immediate chemical environment surrounding the Cy5 dye can profoundly impact its fluorescence.

-

pH: While Cy5 is relatively stable across a broad pH range (pH 3 to 10), extreme pH conditions can lead to dye degradation.[7][8] For amine-reactive labeling, a slightly basic pH of 8.2-8.5 is optimal for the conjugation reaction itself.[9]

-

Ozone: Exposure to even low levels of ozone in the laboratory environment can rapidly and irreversibly degrade the Cy5 dye.[1]

-

-

Proximity to Quenchers: Certain molecules can quench Cy5 fluorescence through various mechanisms when in close proximity.

-

Tryptophan: This amino acid can quench the fluorescence of some dyes through the formation of non-fluorescent ground-state complexes (static quenching).[10][11][12][13] While some studies suggest Cy5 is less affected by amino acids compared to other dyes, the local protein environment can still play a role.[12][13][14]

-

Guanine: In nucleic acid labeling, guanine bases can quench Cy5 fluorescence, although the mechanism is not the typical photo-induced charge transfer seen with other dyes.[1][15]

-

Tris(2-carboxyethyl)phosphine (TCEP): This common reducing agent can reversibly quench Cy5 by forming a non-fluorescent adduct through a 1,4-addition to the polymethine bridge of the dye.[1][16]

-

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered during experiments with Cy5 amine conjugates in a practical question-and-answer format.

Issue 1: My Cy5 conjugate has a very weak or no fluorescent signal.

This is a frequent problem that can arise from issues in the labeling process, purification, or the experimental buffer.

-

Question: How can I confirm if my protein is labeled correctly?

-

Answer: The first step is to determine the Degree of Labeling (DOL), which is the molar ratio of dye to protein. This can be calculated by measuring the absorbance of the conjugate at ~650 nm (for Cy5) and 280 nm (for the protein). An optimal DOL for antibodies is typically between 3 and 7.[1] Over-labeling can lead to self-quenching, while under-labeling will result in a weak signal.[1][17] It is highly recommended to perform a titration with different molar ratios of dye to protein (e.g., 3:1, 5:1, 7:1) to find the optimal DOL for your specific protein.[1]

-

-

Question: Could my buffer be interfering with the labeling reaction or quenching the fluorescence?

-

Answer: Yes, the buffer composition is critical. For the labeling reaction with amine-reactive Cy5 NHS esters, it is imperative to use an amine-free buffer, such as phosphate-buffered saline (PBS) or carbonate/bicarbonate buffer.[18] Buffers containing primary amines, like Tris, will compete with your protein for reaction with the dye, leading to inefficient labeling.[7][18] Additionally, ensure the pH of the reaction buffer is between 8.2 and 8.5 for efficient conjugation to primary amines.[9] For subsequent experiments, be aware that some buffer components can act as quenchers. For instance, TCEP should be avoided unless reversible quenching is desired.[1][16]

-

-

Question: I see a low molecular weight fluorescent band on my SDS-PAGE. What does this mean?

-

Answer: This indicates the presence of unconjugated (free) dye in your sample.[9] Free dye can interfere with downstream applications and contribute to background fluorescence. It is crucial to remove all unconjugated dye after the labeling reaction through methods like gel filtration (e.g., Sephadex G25), dialysis, or spin columns.[1][9][18] If you still observe a free dye band after one round of purification, a second purification step is necessary.[9]

-

Issue 2: My Cy5 signal is initially bright but fades rapidly during imaging.

This is a classic symptom of photobleaching.

-

Question: What are the most effective ways to prevent photobleaching?

-

Answer: The most effective strategy is to use a commercial or homemade antifade mounting medium or imaging buffer.[1] These reagents work by scavenging free radicals and reducing the population of the reactive triplet state of the dye.[3][19] Common components of antifade reagents include:

-

Oxygen Scavenging Systems: Systems like glucose oxidase and catalase (GGO) remove molecular oxygen from the buffer, which is a key reactant in the photobleaching process.[1][2]

-

Triplet State Quenchers (TSQs): Compounds such as Trolox, cyclooctatetraene (COT), and 4-nitrobenzyl alcohol (NBA) can directly or indirectly depopulate the triplet state of Cy5, thereby enhancing its photostability.[1][19][20][21][22] Covalently linking these protective agents to Cy5 has been shown to dramatically improve its photostability.[19][20][21][22]

-

-

-

Question: Can I reduce photobleaching by changing my imaging settings?

-

Answer: Absolutely. Optimizing your imaging conditions is a critical and straightforward way to minimize photobleaching.

-

Minimize Excitation Light Exposure: Use the lowest possible laser power and the shortest exposure time necessary to achieve a good signal-to-noise ratio.[1][7]

-

Use Neutral Density Filters: These can be used to attenuate the intensity of the excitation light.[1]

-

Acquire Images Efficiently: Plan your imaging session to minimize the total time the sample is exposed to the excitation light.

-

-

Issue 3: I observe a shift in the absorbance peak of my Cy5 conjugate and low fluorescence.

This is a strong indicator of dye aggregation and self-quenching.

-

Question: What causes dye aggregation on my protein?

-

Answer: Aggregation occurs when the density of Cy5 molecules on the surface of the protein is too high, leading to dye-dye interactions and the formation of non-fluorescent H-aggregates.[4][5][6] This is often a result of using too high a molar ratio of dye to protein during the labeling reaction.[6] Even at low overall DOLs, preferential labeling of closely spaced lysine residues can lead to localized clustering of the dye and subsequent quenching.[6]

-

-

Question: How can I prevent self-quenching?

-

Answer: The key is to control the Degree of Labeling (DOL). As mentioned previously, perform a titration to determine the optimal dye-to-protein ratio for your specific protein, aiming for a DOL that provides a bright signal without significant quenching (typically 3-7 for antibodies).[1] If you suspect over-labeling, you may need to repeat the conjugation with a lower dye-to-protein molar ratio. Additionally, some novel dye designs with asymmetrical charge distributions have been developed to prevent π-stacking and minimize self-quenching.[6]

-

Frequently Asked Questions (FAQs)

-

Q1: What is the optimal pH for working with Cy5 amine conjugates?

-

A1: For the amine-reactive labeling reaction, a pH of 8.2-8.5 is recommended to ensure the primary amines of the protein are deprotonated and reactive.[9] For general experimental use and storage, Cy5 fluorescence is stable over a wide pH range of 3 to 10.[7][8] However, a slightly basic buffer (pH 7.5-8.0) is often recommended for optimal stability.[1]

-

-

Q2: How should I store my Cy5-NHS ester and the final conjugate?

-